Di(1-adamantyl)chlorophosphine
Overview
Description
Di(1-adamantyl)chlorophosphine is a bifunctional ligand that can be used for the palladium-catalyzed coupling of aryl chlorides and amines . It has a molecular formula of C20H30ClP and a molecular weight of 336.88 .
Synthesis Analysis
Di(1-adamantyl)chlorophosphine is synthesized from adamantane, phosphorous pentachloride, and anhydrous . A detailed synthesis method involves a multi-step reaction with phosphorus trichloride, aluminum chloride, and LiAlH4 .Scientific Research Applications
Synthesis and Catalytic Applications
Di(1-adamantyl)chlorophosphine is notably used in an improved synthesis of di(1-adamantyl)alkylphosphines. These phosphines are excellent ligands for palladium-catalyzed cross-coupling reactions, particularly in the coupling of chloroarenes with arylboronic acids, representing a significant advancement in synthetic chemistry (Tewari et al., 2004).
Asymmetric Hydrogenation Catalysts
Di(1-adamantyl)chlorophosphine derivatives have been used in chiral diphosphine-rhodium complexes. These complexes effectively catalyze the asymmetric hydrogenation of Z-α-acetamidocinnamate esters, enhancing the optical purity of the resulting N-acetylphenylalanine ester products (Glaser & Vainas, 1976).
Ligand in Transition Metal-Catalyzed Reactions
Bis(1-adamantyl)(2-morpholinophenyl)phosphine, a derivative of di(1-adamantyl)chlorophosphine, is employed as a phosphine ligand in transition metal-catalyzed reactions. It is particularly effective for promoting selective monoarylation processes between aryl electrophiles and nucleophiles such as ammonia, hydrazine, and acetone (Lundgren, 2014).
Structural Characterization and Reactivity Studies
Di(1-adamantyl)chlorophosphine has been studied for its structural characterization and reactivity in forming various complexes. For instance, monomeric, arylpalladium halide complexes have been synthesized and studied for their stabilization by agostic interactions (Stambuli, Bühl, & Hartwig, 2002).
Application in Asymmetric Hydrogenation and Ring-Opening Reactions
Air-stable diphosphine ligands derived from di(1-adamantyl)chlorophosphine have shown excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenation and Pd-catalyzed asymmetric ring-opening reactions (Imamoto, Kumada, & Yoshida, 2007).
Synthesis of Palladium Catalysts
Di(1-adamantyl)chlorophosphine derivatives are used in synthesizing palladium catalysts, which show remarkable performance in amination of aryl chlorides, enhancing the yield of amination products (Ehrentraut, Zapf, & Beller, 2002).
Safety And Hazards
Future Directions
The adamantane moiety, which is a part of Di(1-adamantyl)chlorophosphine, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The future directions of Di(1-adamantyl)chlorophosphine research could involve its further applications in these areas.
properties
IUPAC Name |
bis(1-adamantyl)-chlorophosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJCPQWSXCCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455585 | |
Record name | Di(1-adamantyl)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(1-adamantyl)chlorophosphine | |
CAS RN |
157282-19-4 | |
Record name | Diadamantylchlorophosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157282-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(1-adamantyl)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.